Isocostic acid
Overview
Description
Isocostic acid is a natural organic compound with the chemical name 2,6-dimethylbenzoic acid. It is primarily found in the essential oil of the plant Inula viscosa, which is known for its medicinal properties. This compound has garnered attention due to its potential bioactive properties, including antibacterial, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
Isocostic acid, a type of terpenoid, has been identified to interact with several targets. The primary targets include Isocitrate dehydrogenase [NADP] in organisms like Escherichia coli and Azotobacter vinelandii, and Aconitate hydratase, mitochondrial , Isocitrate dehydrogenase [NADP], mitochondrial , and Isocitrate dehydrogenase [NADP] cytoplasmic in humans . These enzymes play crucial roles in various metabolic processes, including the citric acid cycle and energy production.
Mode of Action
For instance, it has been reported that this compound exhibits antifeedant and cytotoxic activities . Furthermore, molecular docking analysis revealed that this compound could stabilize in the pocket of the 20S proteasome β5 receptor subunits .
Biochemical Pathways
Given its interaction with isocitrate dehydrogenase, it may influence thecitric acid cycle . This cycle is a key metabolic pathway involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate usable energy.
Pharmacokinetics
It is known that most drug metabolism is achieved byglucuronidation
Result of Action
It has been suggested that this compound exhibitsantifeedant and cytotoxic activities . This suggests that it may have potential applications in pest control and cancer treatment.
Biochemical Analysis
Biochemical Properties
Isocostic acid is known to interact with various biomolecules. It has been found to exhibit antibacterial activity, suggesting that it may interact with enzymes and proteins involved in bacterial growth and survival
Cellular Effects
This compound has been found to have cytotoxic effects, indicating that it can influence cell function .
Molecular Mechanism
It is known to exhibit antibacterial activity, suggesting that it may exert its effects at the molecular level through interactions with bacterial biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocostic acid can be synthesized through various methods. One common synthetic route involves the use of (2R,8aβ)-Decahydro-8β-hydroxy-4aα,8-dimethyl-α-methylene-2-naphthaleneacetic acid as a starting material. The reaction is typically carried out in the presence of toluene-4-sulfonic acid in benzene at a temperature of 100°C for approximately 5 minutes .
Industrial Production Methods
Industrial production of this compound often involves the extraction from the essential oil of Inula viscosa. The essential oil is obtained through hydrodistillation of the plant’s fresh leaves. The oil is then subjected to column chromatography over silica gel to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Isocostic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Isocostic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of natural pesticides and insecticides due to its bioactive properties.
Comparison with Similar Compounds
Isocostic acid is unique due to its specific bioactive properties. Similar compounds include:
Methyl isocostate: Similar structure but with a methyl group.
Alpha-Costic acid: Another isomer with similar bioactivity.
Pterodonoic acid: Known for its insecticidal properties.
Ilicic acid: Exhibits similar antibacterial activity.
Beta-Costic acid: Another isomer with comparable properties.
This compound stands out due to its higher abundance in Inula viscosa and its potent bioactive effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZOYHLQNUSAIL-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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